2-Phenyl-1,3-dioxan-5-yl hept-6-enoate

Description

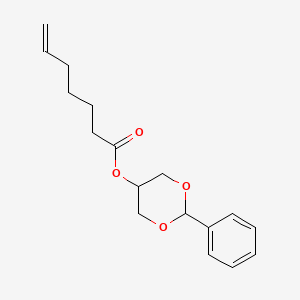

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is a bicyclic ether ester with a phenyl-substituted 1,3-dioxane ring and a hept-6-enoate side chain. Its structure combines a rigid dioxane moiety with a flexible unsaturated ester, making it a candidate for applications in polymer chemistry, medicinal chemistry, or as a chiral building block in organic synthesis.

Properties

CAS No. |

920324-08-9 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2-phenyl-1,3-dioxan-5-yl) hept-6-enoate |

InChI |

InChI=1S/C17H22O4/c1-2-3-4-8-11-16(18)21-15-12-19-17(20-13-15)14-9-6-5-7-10-14/h2,5-7,9-10,15,17H,1,3-4,8,11-13H2 |

InChI Key |

XELOVCUXNAPOBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Dioxane Ring Formation

The first step typically involves the formation of the 1,3-dioxane ring. This can be accomplished via:

Condensation Reactions : Utilizing phenolic compounds and aldehydes or ketones in acidic conditions to form dioxane derivatives through cyclization.

- Example Reaction : A common method employs phenol and glyoxal under acidic conditions leading to dioxane formation. The reaction is typically carried out at elevated temperatures to enhance cyclization efficiency.

Esterification

Following the formation of the dioxane moiety, esterification with heptenoic acid is performed:

Esterification Techniques : This can be achieved using various coupling agents such as dicyclohexylcarbodiimide (DCC) or via direct acid-catalyzed methods.

- Typical Procedure : The dioxane derivative is dissolved in a suitable solvent (e.g., dichloromethane), and the heptenoic acid is added along with a coupling agent. The mixture is stirred under inert atmosphere conditions (e.g., nitrogen) at room temperature for several hours.

Reaction Conditions and Yields

The yield of this compound can vary significantly based on reaction conditions:

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Condensation | Acidic medium, elevated temperature | 70 - 85 |

| Esterification | DCC as coupling agent, room temperature | 60 - 75 |

| Direct acid-catalyzed | Heat under reflux | 50 - 65 |

Purification Techniques

Purification of the synthesized compound is crucial for obtaining high-purity products suitable for further applications:

Chromatographic Techniques : Flash chromatography is commonly used to purify the crude product post-reaction.

Recrystallization : The crude product can be recrystallized from a suitable solvent mixture (e.g., ethanol/water) to improve purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate has several scientific research applications:

Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is still under investigation and requires further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the cited studies focus on unrelated compounds:

Table 1: Overview of Compounds in Evidence

Key Limitations in Evidence:

Structural Differences: The compounds in the evidence lack the 1,3-dioxane core or hept-6-enoate chain of the target molecule.

Synthetic Pathways: The synthesis of pyrazole-thiophene hybrids (e.g., compounds 7a/7b) involves malononitrile or ethyl cyanoacetate with sulfur , which is unrelated to esterification or dioxane-ring formation.

Functional Comparisons: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate shares ester functionality but diverges in backbone rigidity and stereochemical complexity.

Biological Activity

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following characteristics:

| Property | Details |

|---|---|

| CAS Number | 920324-08-9 |

| Molecular Formula | C13H14O4 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of 2-Phenyl-1,3-dioxan derivatives has been studied extensively, focusing on their potential as therapeutic agents. These compounds are noted for their antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Research indicates that dioxane derivatives exhibit significant antioxidant activity. The mechanism involves the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that these compounds can enhance the body’s natural antioxidant defenses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 2-Phenyl-1,3-dioxan derivatives against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

These results demonstrate that certain derivatives possess potent antimicrobial effects, making them candidates for further development in treating infections.

Anticancer Activity

The anticancer potential of 2-Phenyl-1,3-dioxan derivatives has been highlighted in several studies. For example, a study reported that specific derivatives showed significant cytotoxic effects against cancer cell lines such as HepG2 and MCF7. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin:

| Compound | IC50 (µM) for HepG2 | IC50 (µM) for MCF7 |

|---|---|---|

| 2-Phenyl-1,3-dioxan derivative A | 4.52 | 2.38 |

| Doxorubicin | 7.46 | 4.56 |

The mechanisms underlying these effects include apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of 2-Phenyl-1,3-dioxan derivatives can be attributed to their ability to interact with various molecular targets within cells:

- Antioxidant Mechanism : The dioxane ring system allows for electron donation to free radicals, thereby neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

- Anticancer Mechanism : The compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have been conducted to explore the efficacy of these compounds:

- Study on Anticancer Activity : A study synthesized various dioxan derivatives and tested their effects on multiple cancer cell lines. Results indicated that certain modifications on the dioxan structure significantly enhanced anticancer activity.

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations influenced the MIC values significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between hept-6-enoic acid and 2-phenyl-1,3-dioxan-5-ol. Steglich esterification (using DCC/DMAP) is recommended for mild conditions and high yields . Monitor reaction progress via H NMR (e.g., disappearance of the heptenoic acid proton at δ 5.8–6.1 ppm) . Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (20–40°C) to balance reactivity and byproduct formation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR peaks with literature data (e.g., dioxane ring protons at δ 4.2–4.8 ppm, olefinic protons at δ 5.2–5.9 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .

- HPLC : Quantify purity using a C18 column with UV detection at 210–220 nm (mobile phase: acetonitrile/water 70:30) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via TGA/DSC (decomposition onset >150°C) .

- Light Sensitivity : Use amber vials to prevent photooxidation of the hept-6-enoate moiety.

- Long-Term Storage : Keep at –20°C under nitrogen, with desiccant (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:

- Chiral Phosphoric Acids : Catalyze the esterification with (R)-(-)-α-Methoxyphenylacetic acid derivatives to induce stereoselectivity (>90% ee) .

- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) in organic solvents to separate enantiomers . Validate enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces (EPS) to identify electrophilic centers.

- Simulate transition states for nucleophilic attack at the carbonyl carbon. Compare activation energies for different nucleophiles (e.g., amines vs. alkoxides) .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or spectral discrepancies)?

- Cross-Validation : Compare NMR data with structurally similar esters (e.g., Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate) to identify misassignments .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed heptenoic acid, m/z 128.1).

- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidative artifacts .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological assays?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varying dioxane substituents (e.g., 4-methyl vs. 4-phenyl) and assess bioactivity.

- QSAR Modeling : Correlate logP (calculated via ChemAxon) with cytotoxicity IC values.

- Spectroscopic Probes : Use F NMR to track binding interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.